3-Methyl-4-thiocyanatoaniline
Description
Contextualizing Aryl Thiocyanates as Pivotal Synthetic Intermediates
Aryl thiocyanates are a class of organic compounds characterized by a thiocyanate (B1210189) group (-SCN) attached to an aromatic ring. fiveable.me They are recognized as highly versatile and important synthetic intermediates in organic chemistry. fiveable.meresearchgate.netcore.ac.ukcapes.gov.br Their utility stems from the reactivity of the thiocyanate group, which can be transformed into a wide array of other functional groups, including thiols, sulfides, and disulfides. core.ac.ukmdpi.com This versatility makes them crucial building blocks for the synthesis of various sulfur-containing compounds, which are significant in medicinal chemistry and materials science. researchgate.netcore.ac.uk
The thiocyanate group's susceptibility to nucleophilic attack allows for the creation of diverse heterocyclic compounds, such as thiazoles and benzothiazoles. fiveable.me Furthermore, aryl thiocyanates serve as precursors for synthesizing other valuable chemical entities. fiveable.me The synthesis of aryl thiocyanates can be achieved through several methods, including the reaction of aryl halides with a thiocyanate salt or the direct thiocyanation of aromatic compounds through C-H functionalization. fiveable.meacs.org Researchers have developed various methods, including greener, solvent-free mechanochemical processes, to synthesize these compounds efficiently. acs.orgsemanticscholar.org
Significance of Substituted Anilines in Contemporary Chemical Research
Substituted anilines, aromatic amines with various functional groups on the benzene (B151609) ring, are foundational molecules in numerous areas of chemical research and industry. rsc.org Their applications span from the dye industry to agrochemistry, materials science, and fine organic synthesis. rsc.org A significant area of impact for substituted anilines is in medicinal chemistry, where the aniline (B41778) scaffold is present in a multitude of pharmaceutical agents. rsc.orgresearchgate.net
The position of the substituent on the aniline ring dramatically influences the compound's properties and reactivity. The amino group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, which makes the synthesis of meta-substituted anilines particularly challenging. rsc.org This has led to the development of novel synthetic strategies to access anilines with uncommon substitution patterns, which are valuable for creating combinatorial libraries for drug discovery and for designing new materials. rsc.orgrsc.org Research continues to focus on developing robust and efficient methods for constructing a diverse array of multi-substituted anilines from readily available starting materials. researchgate.netacs.org
Overview of Research Trajectories for 3-Methyl-4-thiocyanatoaniline and Related Structures
Research on this compound focuses on its synthesis and its role as a specific example of a substituted thiocyanatoaniline. Various synthetic methods have been employed for its preparation, often as part of broader studies on the thiocyanation of substituted anilines.
One approach involves the electrophilic thiocyanation of 3-methylaniline (m-toluidine) using reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing system. mdpi.comacs.org For instance, a mechanochemical method using ammonium persulfate and ammonium thiocyanate has been reported to produce this compound with a 65% yield. acs.orgnih.gov Another efficient, eco-friendly procedure using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol (B145695) yielded the compound at an impressive 96%. mdpi.com Photochemical methods have also been successfully employed, achieving an 88% yield. researchgate.net
The characterization of this compound is well-documented, with specific physical and spectroscopic data available. These findings are crucial for its identification and for understanding its chemical behavior. The research trajectory for this compound and its analogs is tied to the ongoing development of new synthetic methodologies and the exploration of thiocyanate compounds as precursors for biologically active molecules and functional materials. acs.orgresearchgate.net
Data Tables
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂S | nih.gov |
| Molecular Weight | 164.23 g/mol | nih.gov |
| Appearance | Yellow to Brown Solid | mdpi.comacs.org |
| Melting Point | 81–83 °C / 82–84 °C | mdpi.comacs.org |
| ¹H NMR (CDCl₃, 400 MHz) δ ppm | 7.34 (d), 6.59 (d), 6.50 (dd), 3.81 (s, NH₂), 2.45 (s, CH₃) | mdpi.comacs.orgnih.gov |
| ¹³C NMR (CDCl₃, 101 MHz) δ ppm | 149.3, 143.0, 136.2, 117.2, 113.7, 111.9 (SCN), 109.1, 20.9 (CH₃) | acs.orgnih.gov |
| IR (KBr, cm⁻¹) | 3429, 3341, 2146 (SCN), 1625, 1592, 1481, 862, 815 | mdpi.comacs.orgnih.gov |
Table 2: Comparison of Related Thiocyanatoaniline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source(s) |
| 4-Thiocyanatoaniline | C₇H₆N₂S | 150.20 | 52–54 | acs.orgnih.gov |
| 2-Chloro-4-thiocyanatoaniline | C₇H₅ClN₂S | 184.65 | 45–47 | acs.orgnih.gov |
| 3-Chloro-2-methyl-4-thiocyanatoaniline | C₈H₇ClN₂S | 198.68 | 112–113 | semanticscholar.orgsigmaaldrich.com |
| 4-Methyl-2-thiocyanatoaniline | C₈H₈N₂S | 164.23 | 80–82 | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33192-11-9 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(4-amino-2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,10H2,1H3 |
InChI Key |
ZOSAMGBHTDZHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for 3 Methyl 4 Thiocyanatoaniline
Electrophilic Thiocyanation Approaches to Anilines
Electrophilic thiocyanation stands as a cornerstone for the synthesis of 3-Methyl-4-thiocyanatoaniline. This method involves the introduction of a thiocyanate (B1210189) group (-SCN) onto the aniline (B41778) ring through an electrophilic aromatic substitution reaction. The success of this approach hinges on the generation of a potent electrophilic thiocyanate species, which can be achieved through various oxidative and catalytic methods.
In Situ Generation of Electrophilic Thiocyanate Species
A common and effective strategy for electrophilic thiocyanation is the in situ generation of the electrophilic thiocyanate species from a thiocyanate salt, typically ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). This is accomplished by the action of an oxidizing agent, which converts the thiocyanate anion (SCN⁻) into a more electrophilic form, such as the thiocyanogen (B1223195) cation (SCN⁺) or a related species.
A diverse range of oxidizing agents has been successfully employed to facilitate the thiocyanation of anilines. The choice of oxidant can significantly influence the reaction conditions, efficiency, and regioselectivity.
Trichloroisocyanuric Acid (TCCA): TCCA, in combination with ammonium thiocyanate and wet silica (B1680970) gel (SiO₂), provides an efficient and novel method for the thiocyanation of aromatic compounds, including anilines researchgate.net. This solid, stable, and easy-to-handle reagent promotes the reaction under mild conditions, leading to the formation of para-thiocyanated products in excellent yields researchgate.net. The byproduct, cyanuric acid, can be recycled, adding to the green credentials of this method researchgate.net.
Cerium(IV) Ammonium Nitrate (B79036) (CAN): CAN is a powerful one-electron oxidizing agent that can be used for the direct synthesis of aryl thiocyanates nih.govacs.org. It facilitates oxidative coupling reactions and can be used to modify electron-rich aromatic residues nih.gov. In the context of thiocyanation, CAN promotes the generation of the electrophilic thiocyanate species, enabling the substitution on the aniline ring.
Iodine: Molecular iodine, in solvents like methanol, serves as an effective mediator for the thiocyanation of electron-rich aromatic and heteroaromatic compounds jchemlett.com. This method offers a straightforward approach to introduce the thiocyanate group with good to excellent yields and high mono-selectivity jchemlett.com.
Sodium Perborate (B1237305): Sodium perborate is recognized as a mild and convenient oxidizing agent organic-chemistry.orgnih.govfrontiersin.org. While its primary application has been in the oxidation of organoboranes, it has also been listed as a reagent for the thiocyanation of aromatic systems organic-chemistry.orgresearchgate.net. It functions by generating an electrophilic thiocyanate species in situ researchgate.net.
N-Bromosuccinimide (NBS): NBS is a versatile reagent used for both bromination and oxidation wikipedia.orgorganic-chemistry.org. In the presence of a thiocyanate salt, NBS facilitates the electrophilic thiocyanation of anilines mdpi.com. The reaction proceeds through the in situ formation of an electrophilic bromine species which then reacts with the thiocyanate anion. This method is often carried out under eco-friendly conditions, for instance, using ethanol (B145695) as a solvent mdpi.com.
The following table summarizes the reaction conditions for the thiocyanation of aniline using N-Bromosuccinimide and Potassium Thiocyanate in various solvents.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H₂O | 24 | 10 |
| 2 | CH₂Cl₂ | 24 | 20 |
| 3 | CH₃CN | 12 | 60 |
| 4 | C₂H₅OH | 2 | 95 |
| 5 | CH₃OH | 3 | 85 |
| 6 | THF | 12 | 40 |
| 7 | Toluene | 24 | 30 |
| 8 | Dioxane | 24 | 25 |
| 9 | Neat | 24 | 5 |
Data sourced from a study on the optimization of reaction conditions for the thiocyanation of aniline.
Hypochlorous acid (HOCl) is a potent oxidizing agent that plays a significant role in various biological and chemical processes nih.govnih.gov. In the context of thiocyanation, HOCl, often generated from myeloperoxidase-catalyzed reactions, can oxidize thiocyanate ions nih.gov. It reacts with amines to form chloramines, which are also reactive species shareok.orgresearchgate.net. The electrophilic nature of chlorine in HOCl allows it to react with nucleophiles, and in the presence of thiocyanate, it can lead to the formation of electrophilic sulfur-nitrogen species that can participate in thiocyanation reactions.
Ammonium persulfate ((NH₄)₂S₂O₈) is a strong oxidizing agent that is frequently used for the thiocyanation of anilines and other aromatic compounds nih.govacs.orgresearchgate.netresearchgate.netnih.gov. The reaction is typically carried out in the presence of ammonium thiocyanate. This method has been successfully applied to the synthesis of this compound, particularly through mechanochemical approaches which are solvent-free and environmentally friendly nih.govacs.org. The reaction between aniline, ammonium thiocyanate, and ammonium persulfate can, however, lead to the formation of byproducts like polyaniline, which necessitates careful optimization of the reaction conditions nih.govacs.org.
The table below shows the results of the mechanochemical thiocyanation of various substituted anilines using ammonium persulfate and ammonium thiocyanate.
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 67 |
| 2 | 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 |
| 3 | 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 88 |
| 4 | 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 89 |
| 5 | 2-Phenylaniline | 2-Phenyl-4-thiocyanatoaniline | 73 |
| 6 | 2-Methoxyaniline | 2-Methoxy-4-thiocyanatoaniline | 61 |
| 7 | 3-Cyanoaniline | 3-Cyano-4-thiocyanatoaniline | 45 |
| 8 | 3-Methylaniline | This compound | 65 |
Data adapted from a study on mechanochemical thiocyanation of aryl compounds. nih.gov
A green and innovative approach to thiocyanation involves the use of singlet oxygen (¹O₂) as the oxidant acs.orgacs.orgresearchgate.netsemanticscholar.org. This method is typically carried out under visible light irradiation at room temperature, using ammonium thiocyanate as the SCN source acs.org. Singlet oxygen, generated from molecular oxygen through photosensitization, is an electrophilic species that can accept an electron from the thiocyanate anion to form a thiocyanate radical (•SCN) acs.org. This radical then reacts with anilines and other substrates to yield the corresponding thiocyanated products regioselectively acs.orgacs.org. This metal-free and photocatalyst-free method is environmentally benign and highly efficient acs.org.
Reaction Conditions and Parameter Optimization for Thiocyanation Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product in electrophilic thiocyanation. Using aniline as a model substrate, studies have identified key factors that influence the reaction's efficiency. mdpi.com
Solvent Selection : The choice of solvent can significantly impact reaction outcomes. In a comparative study, ethanol was found to be the most effective solvent for the thiocyanation of aniline, aligning with the principles of green chemistry. mdpi.comresearchgate.net
Reagent Stoichiometry : The molar ratio of the substrate, thiocyanate source, and catalyst/oxidant is crucial. For the thiocyanation of aniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), the optimal condition was determined to be a 1:2:1 mole ratio of aniline:KSCN:NBS. mdpi.com
Temperature : Many modern thiocyanation protocols are optimized to run efficiently at room temperature, which simplifies the procedure and reduces energy consumption. mdpi.com
| Parameter | Optimized Condition (Aniline Model) | Rationale/Outcome |
| Solvent | Ethanol mdpi.com | Effective and environmentally friendly mdpi.com |
| Reagent Ratio | 1:2:1 (Aniline:KSCN:NBS) mdpi.com | Achieves complete conversion and highest product yield mdpi.com |
| Temperature | Room Temperature (27 °C) mdpi.com | Allows for short reaction times and energy efficiency mdpi.com |
Mechanochemical Synthesis of this compound
Mechanochemistry, which uses mechanical energy to induce chemical reactions, offers a green, solvent-free alternative to traditional solution-based synthesis. nih.gov The direct thiocyanation of 3-methylaniline to produce this compound has been successfully achieved using this method. acs.orgnih.gov
In a typical procedure, 3-methylaniline is milled in a stainless-steel jar with two stainless steel balls using a mixer mill. acs.orgnih.gov The reagents include ammonium thiocyanate as the thiocyanate source and ammonium persulfate as the oxidizing agent. nih.gov Silica (SiO2) is often added as a grinding auxiliary to prevent the reaction mixture from becoming sticky and to ensure efficient energy transfer. nih.gov This solvent-free method, conducted at room temperature, yields this compound as a brown solid with a 65% yield. acs.orgnih.gov The product is characterized by its melting point (82–84 °C) and various spectroscopic techniques. acs.orgnih.gov This approach is notable for its short reaction times, elimination of solvent waste, and simple setup. nih.gov
Principles and Advantages of Ball-Milling Thiocyanation
Ball-milling, a form of mechanochemistry, has emerged as a powerful technique for the synthesis of organic compounds, including the thiocyanation of anilines. nih.gov This method utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. nih.govacs.org
The core principle of ball-milling involves the use of a high-energy milling apparatus, such as a planetary or shaker mill, containing the reactants and several grinding balls. calnanocorp.comrwth-aachen.de The rotation of the milling jar generates centrifugal forces, causing the balls to collide with high energy against the vessel walls and each other, crushing and mixing the reactants at a molecular level. calnanocorp.comrwth-aachen.de These high-energy impacts provide the activation energy required for the chemical reaction to occur. calnanocorp.com
Key advantages of ball-milling thiocyanation include:
Reduced Solvent Usage: Reactions can often be carried out in a solvent-free or nearly solvent-free environment, significantly reducing chemical waste. nih.govrsc.org
Faster Reaction Times: The high energy input can lead to significantly shorter reaction times compared to traditional solution-based methods. nih.govacs.org
Enhanced Stoichiometric Control: The absence of a bulk solvent allows for more precise control over the stoichiometry of the reactants. nih.govrsc.org
Access to Novel Reactivity: Mechanochemical activation can sometimes lead to reaction pathways and products that are difficult to obtain in solution. nih.gov
Solvent-Free and Room Temperature Methodologies
A notable advancement in the synthesis of this compound is the development of a solvent-free, room-temperature method utilizing ball-milling. nih.govacs.org This approach involves the direct reaction of 3-methylaniline with a thiocyanating agent, such as a combination of ammonium thiocyanate and an oxidizing agent like ammonium persulfate, within a ball mill. nih.gov The reaction proceeds efficiently without the need for external heating, relying solely on the mechanical energy supplied by the milling process to drive the transformation. nih.govacs.org This methodology represents a significant step towards a more sustainable synthesis of this compound. nih.gov
Green Chemistry Metrics in Mechanochemical Thiocyanation
The environmental credentials of synthetic methods can be quantitatively assessed using green chemistry metrics. rsc.orgresearchgate.net For the mechanochemical thiocyanation of anilines, key metrics highlight its advantages over traditional solution-based approaches. nih.gov
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A higher atom economy indicates a more efficient process with less waste. While electrophilic thiocyanation reagents are effective, they often result in byproducts, which can lower the atom economy. acs.orgbit.edu.cn
E-Factor (Environmental Factor): The E-Factor quantifies the amount of waste produced relative to the amount of desired product. libretexts.org Mechanochemical reactions typically have a lower E-Factor due to the elimination of solvent, which is a major contributor to waste in traditional synthesis. rsc.orglibretexts.org For instance, the E-factor for a mechanical milling reaction was found to be 20.8, which is half of that calculated for a similar reaction in a solvent like THF (41.9). rsc.org
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure of efficiency by considering the yield, atom economy, and stoichiometry of the reaction. nih.gov The mechanochemical synthesis of aryl thiocyanates has been shown to be a greener method based on the analysis of these mass-based green metrics. nih.govresearchgate.net
The following table provides a conceptual comparison of green chemistry metrics for traditional versus mechanochemical synthesis of aryl thiocyanates.
| Metric | Traditional Solution-Phase Synthesis | Mechanochemical Synthesis | Advantage of Mechanochemistry |
| Solvent Usage | High | Minimal to None | Drastic reduction in waste and environmental impact. nih.govrsc.org |
| Energy Consumption | Often requires heating/cooling | Room temperature operation | Lower energy footprint. nih.govacs.org |
| Reaction Time | Can be lengthy | Often significantly shorter | Increased process efficiency. nih.govacs.org |
| E-Factor | Generally higher | Generally lower | Less waste generated per unit of product. rsc.org |
| Work-up Procedure | Often involves liquid-liquid extraction and chromatography | Simplified, sometimes requiring only filtration | Reduced use of additional solvents and materials. rsc.org |
Regioselectivity and Substrate Scope in Thiocyanation of Substituted Anilines
The position of the thiocyanate group on the aniline ring is a critical aspect of the synthesis, and it is largely governed by the electronic and steric effects of the substituents already present on the ring.
Influence of Substituents on Thiocyanation Position
The thiocyanation of substituted anilines is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating, ortho-, para-directing group. In the case of 3-methylaniline, the methyl group (-CH₃) is also an activating, ortho-, para-directing group. The incoming electrophile (the thiocyanate group) will preferentially add to the positions most activated by these groups.
For 3-methylaniline, the positions are influenced as follows:
The amino group strongly activates the ortho (positions 2 and 4) and para (position 6) positions.
The methyl group activates its ortho (positions 2 and 4) and para (position 6) positions.
The combined effect of both groups strongly activates positions 2, 4, and 6. However, the thiocyanation reaction predominantly occurs at the C-4 position (para to the amino group), yielding this compound. nih.gov This high regioselectivity is a common feature in the thiocyanation of anilines and is also observed in solution-based methods. nih.gov Steric hindrance from the methyl group at C-3 likely disfavors substitution at the C-2 position.
The presence of other substituents on the aniline ring can significantly influence the outcome of the thiocyanation reaction. Electron-donating groups (EDGs) generally enhance the reactivity of the aromatic ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate the ring. In mechanochemical thiocyanation, anilines bearing EWGs have been shown to produce good results. acs.org
Comparative Analysis of Thiocyanation Methods for Structural Analogues
The mechanochemical ball-milling method has proven effective for a range of substituted anilines, demonstrating a broad substrate scope. nih.gov When compared to conventional solution-based methods, the mechanochemical approach often offers superior performance in terms of yield, reaction time, and environmental impact. nih.govacs.org
For instance, the thiocyanation of various anilines has been successfully achieved with moderate to excellent yields using ball-milling at room temperature under solvent-free conditions. nih.gov This method tolerates a variety of functional groups, including nitro, aldehyde, and nitrile groups. nih.gov
The table below presents the results of the mechanochemical thiocyanation for several substituted anilines, including 3-methylaniline. nih.gov
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 67 |
| 2 | 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 |
| 3 | 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 89 |
| 4 | 2-Phenylaniline | 2-Phenyl-4-thiocyanatoaniline | 73 |
| 5 | 3-Cyanoaniline | 3-Cyano-4-thiocyanatoaniline | 45 |
| 6 | 3-Methylaniline | This compound | 65 |
Data sourced from Lima, E. O., et al. (2020). nih.gov
In cases where the C-4 position is already substituted, the thiocyanation can occur at the C-2 position, followed by an in situ cyclization to form 1,3-benzothiazol-2-amines. acs.org
Isolation and Purification Strategies for Synthesized this compound
Following the synthesis of this compound, particularly via the mechanochemical route, the crude product is typically a solid mixture containing the desired compound, any unreacted starting materials, and inorganic byproducts from the oxidizing and thiocyanating agents. nih.gov
The primary method for isolation and purification is column chromatography. nih.gov The crude reaction mixture is transferred to a chromatography column packed with a stationary phase, such as silica gel. nih.gov A suitable eluent system, for example, a mixture of hexane and ethyl acetate (3:1), is then used to separate the components. nih.govacs.org The fractions containing the pure this compound are collected and the solvent is removed to yield the final product. nih.gov
The purity of the isolated compound can be confirmed by various analytical techniques, including:
Melting Point: The melting point of this compound is reported to be in the range of 82–84 °C. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. nih.govacs.org
Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the thiocyanate (-SCN) and amine (-NH₂) groups, can be identified by their vibrational frequencies. nih.govacs.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its identity. nih.govacs.org
Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl 4 Thiocyanatoaniline
Elucidation of Molecular and Crystal Structures
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction is the definitive method for determining these structures.
Detailed diffraction studies on thiocyanatoaniline derivatives reveal key structural features. The analysis of 2-Methyl-4-thiocyanatoaniline, a rhodanided derivative of ortho-toluidine, provides a foundational understanding of this class of compounds. nih.govresearchgate.netiucr.org In this structure, the thiocyanate (B1210189) group is bonded to the phenyl ring through its sulfur atom. nih.govresearchgate.net
The crystal structure of 2-Methyl-4-thiocyanatoaniline was determined at a temperature of 200 K. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. nih.govresearchgate.net The specific space group was identified as P2₁2₁2₁, a non-centrosymmetric chiral space group. nih.govresearchgate.net The unit cell contains four molecules (Z = 4). nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.4380 (2) |
| b (Å) | 10.5115 (4) |
| c (Å) | 17.3105 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 807.54 (6) |
| Z | 4 |
The molecular geometry of 2-Methyl-4-thiocyanatoaniline reveals important details about its electronic structure. The C—S bond length of 1.692 (3) Å is consistent with values reported for other aromatic thiocyanates. nih.govresearchgate.net The intracyclic C—C—C angles of the phenyl ring range narrowly from 118.4 (2)° to 121.6 (2)°. nih.govresearchgate.net The smallest angle is located at the carbon atom bearing the methyl substituent, while the largest is found on the carbon atom situated between the methyl- and thiocyanate-substituted carbons. nih.govresearchgate.net
| Bond | Length (Å) |
|---|---|
| C—S | 1.692 (3) |
| Angle | Value (°) |
|---|---|
| Intracyclic C—C—C Range | 118.4 (2) – 121.6 (2) |
| C7—S1—C1—C2 Torsion Angle | 86.6 (2) |
A key conformational feature of 2-Methyl-4-thiocyanatoaniline is the orientation of the thiocyanate group relative to the aromatic ring. The group is significantly tilted out of the plane of the phenyl moiety. nih.govresearchgate.net This is quantified by the C7—S1—C1—C2 torsion angle, which measures 86.6 (2)°, indicating a nearly perpendicular arrangement. nih.govresearchgate.net
The packing of molecules in the crystal is governed by a network of intermolecular forces. In the case of 2-Methyl-4-thiocyanatoaniline, hydrogen bonds are the dominant interactions that build the three-dimensional supramolecular architecture. nih.govresearchgate.net
The crystal structure of 2-Methyl-4-thiocyanatoaniline is stabilized by a network of classical hydrogen bonds. nih.govresearchgate.netiucr.org These interactions include N—H⋯N and C—H⋯N contacts, which link the individual molecules into a robust three-dimensional framework. nih.govresearchgate.netiucr.org
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
|---|---|---|---|---|
| N–H⋯N | Data not specified | Data not specified | Data not specified | Data not specified |
| C–H⋯N | Data not specified | Data not specified | Data not specified | Data not specified |
Detailed geometric parameters for the hydrogen bonds were not available in the cited abstracts.
Intermolecular Interactions in the Crystalline State
Non-Covalent Interactions (e.g., π-Stacking, S⋯Cg Distances)
In the crystal structure of 2-Methyl-4-thiocyanatoaniline, classical hydrogen bonds of the N—H⋯N type and C—H⋯N contacts are the primary forces that connect the molecules into a three-dimensional network. nih.gov Notably, π-stacking is not a prominent feature in the crystal packing of this isomer, with the shortest distance between two centers of gravity of the aromatic rings measured at a relatively long 4.4380 (16) Å. nih.gov This suggests that significant face-to-face aromatic interactions are unlikely to be the dominant packing force.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions, while blue regions represent contacts longer than the van der Waals radii.
Based on the functional groups present (amino, methyl, and thiocyanato), the primary interactions anticipated would be:
H⋯H contacts: Typically constituting a large portion of the surface, representing van der Waals forces.
N⋯H/H⋯N contacts: Corresponding to the N—H⋯N hydrogen bonds involving the amino group and the nitrogen of the thiocyanate group.
S⋯H/H⋯S contacts: Arising from weaker C—H⋯S interactions.
C⋯H/H⋯C contacts: Indicative of C—H⋯π interactions.
Such an analysis would provide quantitative data on the relative importance of these interactions in the supramolecular assembly of 3-Methyl-4-thiocyanatoaniline, complementing the qualitative understanding derived from its molecular structure.
Vibrational Spectroscopy for Understanding Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.
IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. For this compound, the IR spectrum exhibits distinct peaks that confirm the presence of the thiocyanate (SCN) and amino (NH2) groups. nih.gov
The most prominent and diagnostic absorption is that of the thiocyanate group. The asymmetric stretching vibration of the –SCN moiety gives rise to a strong and sharp band at approximately 2146 cm-1. nih.gov This frequency is characteristic of aromatic thiocyanates.
The amino group (NH2) is identified by a pair of bands in the high-frequency region, corresponding to the asymmetric and symmetric N-H stretching vibrations. For this compound, these are observed at 3429 cm-1 and 3341 cm-1, respectively. nih.gov The presence of two bands confirms a primary amine. Additionally, scissoring and wagging vibrations of the NH2 group would be expected at lower frequencies. Other notable bands include those for C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the benzene (B151609) ring. Further absorptions at 862 cm-1 and 815 cm-1 are also reported. nih.gov
| Functional Group | Vibrational Mode | Frequency (cm-1) | Intensity |
|---|---|---|---|
| -NH2 | Asymmetric Stretch | 3429 | Medium-Strong |
| -NH2 | Symmetric Stretch | 3341 | Medium-Strong |
| -SCN | Asymmetric Stretch | 2146 | Strong, Sharp |
| Aromatic C-H/C=C | Bending/Stretching | 862 | - |
| Aromatic C-H/C=C | Bending/Stretching | 815 | - |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.
While experimental Raman data for this compound is not available in the surveyed literature, theoretical predictions and data from related compounds allow for an informed discussion. The symmetric stretching of the thiocyanate group, which is often weak in the IR spectrum, would be expected to be more prominent in the Raman spectrum. Similarly, the C-S stretching vibration, typically found in the 600-800 cm-1 region, should be readily observable. The aromatic ring vibrations, particularly the "ring breathing" mode, are characteristically strong in Raman spectra and would provide information about the substitution pattern.
A comparative analysis of IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound, aiding in a comprehensive understanding of its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.
The 1H NMR spectrum of this compound provides definitive evidence for its structure. The spectrum, typically recorded in CDCl3, shows distinct signals for the aromatic protons, the amino protons, and the methyl protons. nih.gov
The methyl group (CH3) protons appear as a sharp singlet at approximately 2.45 ppm, with an integration of 3H. nih.gov The singlet nature of this peak indicates no adjacent protons. The amino group (NH2) protons are observed as a broad singlet at around 3.81 ppm, integrating to 2H. nih.gov The broadness is characteristic of amine protons due to quadrupole broadening and potential exchange with trace amounts of water.
The aromatic region of the spectrum displays signals for the three protons on the benzene ring. These protons are in distinct chemical environments and exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.
The proton at position 5 (H5), which is ortho to the thiocyanate group, appears as a doublet at approximately 7.36 ppm with a coupling constant (J) of 8.4 Hz. This splitting is due to coupling with the proton at position 6. nih.gov
The proton at position 6 (H6), which is between the amino group and the H5 proton, is observed as a doublet of doublets at around 6.50 ppm with coupling constants of 8.4 Hz and 2.4 Hz. The larger coupling constant corresponds to the ortho-coupling with H5, and the smaller one to the meta-coupling with the proton at position 2. nih.gov
The proton at position 2 (H2), which is ortho to the amino group and meta to the methyl group, appears as a doublet at approximately 6.59 ppm with a small coupling constant of 2.4 Hz, resulting from meta-coupling with H6. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH3 | 2.45 | Singlet (s) | - | 3H |
| -NH2 | 3.81 | Singlet (s) | - | 2H |
| H6 | 6.50 | Doublet of Doublets (dd) | 8.4, 2.4 | 1H |
| H2 | 6.59 | Doublet (d) | 2.4 | 1H |
| H5 | 7.36 | Doublet (d) | 8.4 | 1H |
¹³C NMR Spectroscopy: Carbon Chemical Shifts and Connectivity
The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound provides a detailed fingerprint of the carbon skeleton, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts (δ) of these signals are highly sensitive to the local electronic environment, offering valuable insights into the connectivity and functionalization of the molecule.
In a study utilizing a 101 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following chemical shifts were recorded for this compound nih.gov:
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| C1 | 149.3 | Aromatic carbon bonded to the amino group |
| C2 | 117.2 | Aromatic C-H |
| C3 | 143.0 | Aromatic carbon bonded to the methyl group |
| C4 | 109.1 | Aromatic carbon bonded to the thiocyanate group |
| C5 | 136.2 | Aromatic C-H |
| C6 | 113.7 | Aromatic C-H |
| CH₃ | 20.9 | Methyl group carbon |
| SCN | 111.9 | Thiocyanate group carbon |
The assignment of these chemical shifts is based on established principles of ¹³C NMR spectroscopy. The carbons attached to electronegative atoms, such as the nitrogen of the amino group (C1), are deshielded and thus resonate at a lower field (higher ppm value). Conversely, the carbon of the methyl group (CH₃) is highly shielded and appears at the highest field (lowest ppm value). The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the substituents. The thiocyanate carbon (SCN) also has a characteristic chemical shift.
The distinct signals for each of the eight carbon atoms in the molecule confirm the proposed structure of this compound. The specific chemical shifts provide a basis for more advanced NMR analyses, such as 2D NMR, to further confirm the structural assignment.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment
While ¹³C NMR spectroscopy provides information about the carbon framework, two-dimensional (2D) NMR techniques are instrumental in definitively assigning the structure of a molecule by revealing correlations between different nuclei. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would provide a comprehensive structural assignment.
Heteronuclear Single Quantum Coherence (HSQC):
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would be used to unambiguously assign the protonated carbons in the this compound molecule.
Based on the known ¹H NMR data, the following correlations would be expected in an HSQC spectrum:
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
| 6.59 (d) | 117.2 | C2-H2 |
| 7.36 (d) | 136.2 | C5-H5 |
| 6.50 (dd) | 113.7 | C6-H6 |
| 2.45 (s) | 20.9 | CH₃ |
This experiment would not show correlations for the quaternary carbons (C1, C3, C4, and SCN) as they are not directly bonded to any protons.
Heteronuclear Multiple Bond Correlation (HMBC):
The HMBC experiment is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying the connectivity around quaternary carbons and for piecing together the molecular fragments.
For this compound, key HMBC correlations would be expected to confirm the substitution pattern on the aromatic ring:
The protons of the methyl group (CH₃) at 2.45 ppm would show correlations to:
C2 (³JCH)
C3 (²JCH)
C4 (³JCH)
The H2 proton at 6.59 ppm would show correlations to:
C4 (³JCH)
C6 (³JCH)
C3 (²JCH)
The H5 proton at 7.36 ppm would show correlations to:
C1 (³JCH)
C3 (³JCH)
C4 (²JCH)
The H6 proton at 6.50 ppm would show correlations to:
C2 (³JCH)
C4 (³JCH)
These long-range correlations would provide definitive evidence for the relative positions of the methyl, amino, and thiocyanate groups on the aniline (B41778) ring, thus completing the comprehensive structural assignment of this compound.
Chemical Reactivity and Transformations of 3 Methyl 4 Thiocyanatoaniline
Reactions at the Thiocyanato Moiety
The sulfur-carbon bond and the carbon-nitrogen triple bond within the thiocyanato group are susceptible to cleavage and addition reactions, making it a valuable precursor for numerous sulfur-based functionalities.
The conversion of aryl thiocyanates to their corresponding thiols (mercaptans) is a fundamental transformation. This is typically achieved through reductive cleavage of the S-CN bond. The resulting thiol, 4-amino-3-methylbenzenethiol, is a key intermediate for further synthetic modifications. Various reducing agents can be employed for this purpose, each with its own advantages regarding reaction conditions and substrate tolerance. chemrxiv.org Common methods include the use of strong reducing agents like lithium aluminum hydride (LAH) or milder, more selective reagents. chemrxiv.orgresearchgate.net An alternative non-reductive method involves the use of phosphorus pentasulfide (P₂S₅). chemrxiv.org
Table 1: General Methods for the Conversion of Aryl Thiocyanates to Aryl Thiols
| Reagent System | Solvent | Conditions | Reference |
|---|---|---|---|
| Sodium in liquid ammonia (Na/NH₃) | Liquid Ammonia | Low Temperature | researchgate.netorganic-chemistry.org |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Reflux | researchgate.net |
The synthesis of sulfonyl chlorides from aryl thiocyanates is a valuable transformation, as sulfonyl chlorides are key precursors for sulfonamides, a class of compounds with significant pharmaceutical importance. This conversion is typically achieved through a two-step process. First, the thiocyanate (B1210189) is reduced to the corresponding thiol, 4-amino-3-methylbenzenethiol, as described in the previous section. Subsequently, the thiol undergoes oxidative chlorination to yield 4-amino-3-methylbenzene-1-sulfonyl chloride. A variety of reagents have been developed for the direct oxidative conversion of thiols to sulfonyl chlorides. acs.orgwikipedia.org
Table 2: Reagents for Oxidative Chlorination of Aryl Thiols to Aryl Sulfonyl Chlorides
| Reagent System | Solvent | Conditions | Reference |
|---|---|---|---|
| Hydrogen peroxide / Thionyl chloride (H₂O₂/SOCl₂) | Acetonitrile | Room Temperature | acs.orgwikipedia.org |
| N-Chlorosuccinimide (NCS) / HCl | Dichloromethane | Room Temperature |
The thiocyanato group of 3-Methyl-4-thiocyanatoaniline can serve as a precursor for the synthesis of both symmetrical disulfides and unsymmetrical sulfides.
Disulfides: The corresponding disulfide, bis(4-amino-3-methylphenyl) disulfide, can be prepared from the intermediate thiol (4-amino-3-methylbenzenethiol). Mild oxidation of the thiol, for instance by air oxidation in the presence of a base, yields the symmetrical disulfide.
Sulfides: Aryl sulfides can be synthesized from the thiolate anion generated from the thiol derivative of this compound. This thiolate can act as a nucleophile, displacing a halide from an alkyl or aryl halide in a nucleophilic substitution reaction to form an unsymmetrical sulfide.
Table 3: General Transformations to Sulfides and Disulfides
| Target Derivative | Intermediate | General Reagents | Reaction Type |
|---|---|---|---|
| Disulfide | Aryl Thiol | Air, Base (e.g., Et₃N) | Oxidative Coupling |
The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and pharmacokinetic properties. The thiocyanate group is a suitable handle for introducing trifluoromethyl sulfide (-SCF₃) and difluoromethyl sulfide (-SCF₂H) moieties.
One established method for trifluoromethylthiolation involves a Sandmeyer-type reaction. organic-chemistry.org This would require converting this compound to the corresponding diazonium salt, which is then treated with a source of trifluoromethylthiolate, often generated in situ from reagents like sodium thiocyanate and the Ruppert-Prakash reagent (TMSCF₃) in the presence of a copper catalyst. organic-chemistry.org Direct conversion of the thiocyanate is also possible.
Similarly, difluoromethyl thioethers can be synthesized from thiocyanates. This can be achieved through a copper-catalyzed reaction involving a suitable difluoromethyl source.
The reaction of aryl thiocyanates with trivalent phosphorus compounds, such as trialkyl phosphites, can lead to the formation of S-aryl phosphonothioates. This transformation often proceeds via a mechanism analogous to the Michaelis-Arbuzov reaction. The reaction is initiated by the nucleophilic attack of the phosphite on the sulfur atom of the thiocyanate. The subsequent steps depend on the electronic nature of the aryl group. For aryl thiocyanates lacking strong electron-withdrawing groups, the reaction can yield the S-aryl phosphonothioate. However, for substrates with potent electron-withdrawing groups, an alternative pathway may lead to the formation of an alkyl aryl sulfide.
Aryl thiocyanates are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. A common cyclization pathway for thiocyanated anilines involves the intramolecular nucleophilic attack of the amino group on the carbon atom of the thiocyanate group. This reaction typically requires the amino and thiocyanato groups to be positioned ortho to each other on the aromatic ring, leading to the formation of a 1,3-benzothiazole ring system.
In the case of this compound, the amino group and the thiocyanato group are not in an ortho relationship, which prevents direct intramolecular cyclization to a benzothiazole. However, it is a known reaction for substituted anilines to first undergo thiocyanation at the position ortho to the amine, followed by an immediate in-situ cyclization to yield substituted 1,3-benzothiazol-2-amines. organic-chemistry.org While this reaction does not start from this compound, it illustrates a key reactivity pattern for this class of compounds.
Reactions at the Amino Group
The primary amino group is a key site of reactivity in this compound, behaving as a potent nucleophile. It readily participates in reactions typical of aromatic amines, such as derivatization and condensation.
The lone pair of electrons on the nitrogen atom of the amino group allows it to attack a variety of electrophiles, leading to the formation of N-substituted derivatives.
Acylation: Acylation of the amino group is a common transformation for aromatic amines. This reaction is often performed to protect the amino group, reduce its activating influence on the aromatic ring during subsequent reactions like nitration or halogenation, or to introduce new functional moieties. For instance, the reaction of an aniline (B41778) derivative with acetic anhydride typically yields the corresponding acetamide. In the case of this compound, acylation would proceed via nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acylating agent (e.g., acetyl chloride or acetic anhydride), forming an N-(3-methyl-4-thiocyanatophenyl)amide. This transformation is valuable as the resulting amido group is less activating than the amino group, allowing for more controlled electrophilic aromatic substitution. A patent describing a similar process for 2-methylaniline (o-toluidine) highlights the use of acetic acid for acylation to protect the amino group before a subsequent nitration step google.com.
Alkylation: The amino group can also undergo alkylation, although direct alkylation of anilines can sometimes be challenging to control and may lead to over-alkylation (formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts). Non-catalytic alkylation of aniline has been demonstrated with reagents like 1,3,5-trimethyl-4-hydroxymethylpyrazole, which results in the formation of an N-alkylation product rather than substitution on the aromatic ring scispace.com. This suggests that this compound would likely react similarly at the nitrogen atom with suitable alkylating agents.
Table 1: Expected Amine Derivatization Reactions and Products
| Reaction Type | Reagent Example | Expected Product |
|---|---|---|
| Acylation | Acetic Anhydride | N-(3-methyl-4-thiocyanatophenyl)acetamide |
| Alkylation | Methyl Iodide | N-methyl-3-methyl-4-thiocyanatoaniline |
Aromatic amines readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration isca.in. It is anticipated that this compound would react with various carbonyl compounds under appropriate catalytic conditions (typically acidic) to yield the corresponding Schiff bases.
The general mechanism involves the formation of a hemiaminal intermediate, which then loses a molecule of water to form the stable C=N double bond of the imine isca.in. Research on structurally similar compounds, such as 3-bromo-4-methyl aniline, has demonstrated successful Schiff base formation with a variety of substituted aromatic aldehydes nanobioletters.com. These studies support the prediction that the amino group of this compound possesses the necessary nucleophilicity to engage in such condensation reactions.
Reactions on the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the combined electronic effects of the existing substituents.
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly electron-donating amino group and the weakly electron-donating methyl group. The directing effects of the three substituents must be considered to predict the regiochemical outcome of reactions like nitration, halogenation, and sulfonation.
Amino Group (-NH₂): As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho and para to it (C2 and C6) byjus.com.
Methyl Group (-CH₃): This group is also an activator and an ortho, para-director. It directs towards C2 and C5.
Thiocyanate Group (-SCN): This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the cyano moiety.
Position C6: This position is ortho to the activating -NH₂ group and meta to the -CH₃ group.
Position C2: This position is ortho to both the -NH₂ and -CH₃ groups, making it electronically very rich. However, it is also more sterically hindered due to the proximity of two substituents.
Position C5: This position is para to the -CH₃ group but meta to the strongly directing -NH₂ group, making it a less favored site.
Therefore, electrophilic substitution is expected to occur primarily at the C6 position, with possible minor substitution at the C2 position, depending on the steric bulk of the electrophile. Studies on the nitration of protected 3-methylaniline (m-toluidine) show that substitution occurs predominantly at the position para to the amino group (C4, which is occupied in the target molecule) and also at the C6 position ulisboa.pt. This provides strong evidence that the C6 position is a highly reactive site in this system.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -NH₂ (at C1) | Influence of -CH₃ (at C3) | Influence of -SCN (at C4) | Overall Likelihood |
|---|---|---|---|---|
| C2 | ortho (Activating) | ortho (Activating) | meta (Deactivating) | Possible (sterically hindered) |
| C5 | meta (Deactivating) | para (Activating) | ortho (Deactivating) | Unlikely |
| C6 | ortho (Activating) | meta (Deactivating) | meta (Deactivating) | Most Likely |
Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it nih.govnih.gov. In this compound, none of the existing substituents are considered good leaving groups under typical SNAr conditions.
Furthermore, the presence of the electron-donating amino and methyl groups deactivates the ring towards attack by nucleophiles. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
For such a reaction to become feasible, the molecule would need to be chemically modified. One potential pathway involves the conversion of the primary amino group into a diazonium salt (-N₂⁺) via reaction with nitrous acid. The diazonium group is an excellent leaving group, and its presence would activate the C1 position for nucleophilic attack. This would allow for the introduction of a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN) at this position, displacing N₂ gas.
Mechanistic Investigations of Key Transformations
The mechanisms of the primary transformations involving this compound are well-established for their respective reaction classes.
Mechanism of Amine Derivatization: Reactions at the amino group, such as acylation, follow a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride or acetate) to yield the final amide product.
Mechanism of Electrophilic Aromatic Substitution: The mechanism for SEAr reactions on the aromatic ring proceeds in two main steps unacademy.com:
Formation of a Sigma Complex: The electrophile (E⁺) is attacked by the π-electron system of the activated benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. For attack at the C6 position, the positive charge can be delocalized onto five atoms, including the nitrogen of the amino group, which provides significant stabilization through resonance.
Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.
The enhanced stability of the sigma complex when the electrophile adds to a position ortho or para to the amino group is the fundamental reason for its strong directing effect byjus.com.
Derivatization and Exploration of Analogues of 3 Methyl 4 Thiocyanatoaniline
Synthesis of Novel Compounds Based on the 3-Methyl-4-thiocyanatoaniline Scaffold
The inherent reactivity of the functional groups in this compound provides a platform for constructing more complex molecules. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are particularly useful intermediates, capable of being converted into a variety of other functional groups.
The thiocyanate (B1210189) group is also a hub of reactivity. It can be transformed into other sulfur-containing functionalities such as thiols, thioethers, and sulfonyl chlorides, which are key components in many biologically active molecules. mdpi.com Furthermore, intramolecular cyclization reactions are a significant pathway for derivatization. For instance, under specific conditions, the amino group can react with the adjacent thiocyanate group, leading to the formation of heterocyclic structures like 1,3-benzothiazole-2-amines. acs.orgnih.gov This intramolecular cyclization is a powerful strategy for rapidly building complex, fused-ring systems that are often found in pharmacologically relevant scaffolds.
Design and Synthesis of Functionalized Thiocyanatoanilines
The synthesis of this compound and its analogues is a subject of ongoing research, with a focus on developing efficient, regioselective, and environmentally benign methodologies. mdpi.com Direct C-H functionalization has emerged as a powerful technique, allowing for the introduction of the thiocyanate group onto the aniline (B41778) ring without the need for pre-functionalized substrates. acs.orgnih.gov
Several methods have been developed for the electrophilic thiocyanation of anilines. mdpi.com One common approach involves the in-situ generation of an electrophilic thiocyanating agent. For example, the reaction of potassium thiocyanate (KSCN) with an oxidizing agent like N-bromosuccinimide (NBS) generates N-thiocyanatosuccinimide (NTS), which can then efficiently thiocyanate the electron-rich aniline ring. mdpi.com Other methods utilize reagents such as ammonium (B1175870) thiocyanate in combination with oxidants like cerium (IV) ammonium nitrate (B79036) or iodine. mdpi.com
Recent advancements have focused on greener synthetic routes. Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, often in the absence of a solvent, have been successfully applied to the thiocyanation of various aryl compounds, including anilines. acs.orgnih.gov This ball-milling technique, using ammonium thiocyanate and an oxidant like ammonium persulfate, offers high yields, tolerates a wide range of functional groups, and reduces waste, aligning with the principles of sustainable chemistry. acs.orgnih.gov
Below is an interactive table summarizing various synthetic methods for producing functionalized thiocyanatoanilines.
| Method | Reagents | Key Features | Yield Range |
| Oxidative Thiocyanation | Aniline, KSCN, N-Bromosuccinimide (NBS) | In-situ generation of N-thiocyanatosuccinimide; mild conditions. mdpi.com | High |
| Mechanochemical Synthesis | Aniline, NH4SCN, Ammonium Persulfate | Solvent-free; short reaction times; green methodology. acs.orgnih.gov | 8–96% |
| Copper-Catalyzed Cross-Coupling | Arylboronic Acid, KSCN, Cu(OAc)2 | Aerobic oxidation; suitable for various substituted arylboronic acids. organic-chemistry.org | Up to 91% |
| Visible-Light Mediated Synthesis | Arylazo Sulfone, NH4SCN, Photocatalyst | Uses visible light as an energy source; mild conditions. researchgate.net | Good |
| Gold-Catalyzed Cross-Coupling | Aryl Iodide, AgSCN, Gold Catalyst | High tolerance to air and moisture; broad applicability. nih.gov | Moderate to Excellent |
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Key molecular descriptors considered in these studies include hydrophobicity (often represented by the partition coefficient, log KOW), electronic properties (such as the highest occupied molecular orbital energy, EHOMO, and the lowest unoccupied molecular orbital energy, ELUMO), and steric factors. oup.comacs.org
Influence of Substituents on Electronic Properties: The nature and position of substituents on the aniline ring significantly alter the electron density distribution of the molecule. rsc.orgresearchgate.net Electron-donating groups (like methyl or methoxy) increase the energy of the HOMO, which can be correlated with the molecule's susceptibility to oxidation. acs.org Conversely, electron-withdrawing groups (like nitro or cyano) lower the HOMO energy. These electronic modifications can influence the molecule's reactivity and its non-covalent interaction potential, such as hydrogen bonding and π-π stacking. oup.comacs.org
Impact on Physicochemical Properties: Altering the substituents on the thiocyanatoaniline scaffold directly impacts key physicochemical properties like solubility, melting point, and polarity. rsc.orgresearchgate.net For example, introducing polar functional groups can increase aqueous solubility, while adding non-polar alkyl chains enhances lipophilicity. These properties are critical for a molecule's behavior in different chemical environments. In the context of polyanilines, the presence of various substituents can significantly change polymer characteristics due to steric and electronic effects. rsc.orgresearchgate.netchem960.com
Steric Effects: The size and position of substituents can create steric hindrance, influencing the conformation of the molecule and its ability to interact with other chemical species. For instance, bulky groups near the amino or thiocyanate functionalities can restrict their accessibility for reactions.
By systematically modifying the this compound scaffold—for example, by changing the position of the methyl group, introducing additional substituents on the ring, or altering the groups on the nitrogen atom—researchers can fine-tune these fundamental molecular properties to optimize the scaffold for specific chemical applications. nih.gov
Application as a Building Block in Complex Molecule Synthesis
The versatility of aryl thiocyanates, including this compound, makes them valuable building blocks in the synthesis of more elaborate chemical structures for a range of scientific fields. acs.orgnih.govfiveable.me
Aryl thiocyanates are recognized as important intermediates for the synthesis of bioactive compounds. acs.orgnih.gov The thiocyanate group can be readily converted into other sulfur-containing functional groups that are prevalent in many pharmaceutical agents. mdpi.com For example, the intramolecular cyclization of ortho-amino aryl thiocyanates is a well-established route to synthesize 2-aminobenzothiazoles, a scaffold found in compounds with a wide array of biological activities. acs.org Similarly, reactions involving the thiocyanate group can lead to the formation of other heterocyclic systems like thiazoles and thiadiazoles, which are also important pharmacophores. researchgate.netnih.gov
Organosulfur compounds, a category that includes this compound, are common intermediates for molecules used in materials science. nih.gov The aniline portion of the molecule is a classic monomer for the synthesis of polyaniline, a well-known conducting polymer. rsc.orgresearchgate.net By using functionalized anilines like this compound, it is possible to synthesize modified polyanilines with tailored properties. rsc.orgresearchgate.net The substituents on the aniline ring can influence the polymer's solubility, processability, and electronic properties. chem960.comlettersonmaterials.com The thiocyanate group, with its potential for further chemical transformation, offers a handle to cross-link polymer chains or to graft other molecules onto the polymer backbone, creating advanced materials for applications in sensors, coatings, or electronic devices.
Targeted protein degradation has emerged as a novel therapeutic strategy, utilizing molecules like Proteolysis-Targeting Chimeras (PROTACs). nih.govlifechemicals.com These bifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. sigmaaldrich.com The synthesis of these complex molecules relies on a modular approach using "building blocks." tocris.combio-techne.com
Aniline derivatives are key starting materials in the synthesis of certain E3 ligase ligands. For example, the ligands for Cereblon (CRBN), such as thalidomide (B1683933) and its derivatives (immunomodulatory imide drugs or IMiDs), are synthesized from substituted aniline precursors. nih.gov While there is no direct evidence of this compound being used for this purpose, its aniline core represents a potential starting point. Established synthetic routes could potentially be adapted, where the amino group undergoes reactions to build the necessary heterocyclic structure of an E3 ligase ligand. The methyl and thiocyanate groups could serve as attachment points for the linker, or be chemically modified to facilitate linker conjugation, making this class of compounds a potential, yet underexplored, precursor category for creating novel protein degrader building blocks. researchgate.net
Computational and Theoretical Investigations of 3 Methyl 4 Thiocyanatoaniline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-methyl-4-thiocyanatoaniline. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.
Electronic Structure: The electronic properties of this compound are governed by the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing thiocyanate (B1210189) (-SCN) group attached to the aromatic ring. DFT calculations can map the electron density distribution, highlighting areas of high and low electron density. The Molecular Electrostatic Potential (MEP) surface is a key output of these calculations. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group and the sulfur and nitrogen atoms of the thiocyanate group, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding.
Reactivity Prediction: Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For substituted anilines, both electron-donating and electron-withdrawing substituents have been shown to influence these orbital energies. nih.gov
In this compound, the electron-donating amino and methyl groups would raise the energy of the HOMO, making the molecule more susceptible to oxidation. The electron-withdrawing thiocyanate group would lower the energy of the LUMO, making it a better electron acceptor. DFT calculations for similar substituted anilines have been used to compute one-electron oxidation potentials, finding a strong correlation between the HOMO energy and the ease of oxidation.
Table 1: Predicted Reactivity Descriptors for a Representative Substituted Aniline (B41778) (p-chloroaniline) from DFT Calculations (Note: Data for this compound is not available; this table serves as an illustrative example of typical DFT-derived parameters.)
| Descriptor | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.9 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 0.9 eV |
| Electronegativity (χ) | 3.35 eV |
| Chemical Hardness (η) | 2.45 eV |
| Chemical Softness (S) | 0.20 eV |
| Electrophilicity Index (ω) | 2.29 eV |
| Data derived from studies on similar compounds. mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While clinical efficacy is outside the scope of this article, understanding the molecular mechanisms of how this compound might interact with biological targets is a key application of computational methods like molecular docking and molecular dynamics (MD) simulations. Aryl thiocyanates are known to be precursors for various bioactive compounds. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and representative of the actual interaction.
For this compound, docking studies could be performed against various enzymes or receptors where aniline or thiocyanate-containing molecules have shown activity. The docking results would reveal potential key interactions, such as:
Hydrogen Bonds: The -NH₂ group can act as a hydrogen bond donor, while the nitrogen of the -SCN group can act as an acceptor.
Hydrophobic Interactions: The methyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket of a protein.
π-π Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic motions of the system, providing a more dynamic and realistic view of the interaction. nih.govulisboa.pt These simulations can:
Assess the stability of the binding pose obtained from docking.
Reveal conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, providing a more quantitative measure of binding affinity.
Identify the role of water molecules in mediating the ligand-receptor interaction.
Simulations of small aromatic molecules show that their aggregation and interaction are governed by weak forces like London dispersion, which are also crucial in ligand-protein binding. nih.govrsc.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). jmaterenvironsci.comnih.gov By calculating the ¹H and ¹³C NMR spectra for a proposed structure, one can compare the theoretical data with experimental results to confirm the structure. The accuracy of these predictions has become a valuable tool in assigning complex NMR spectra. ivanmr.com
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) |
| CH₃ | 20.9 |
| C4 | 109.1 |
| SCN | 111.9 |
| C6 | 113.7 |
| C2 | 117.2 |
| C5 | 136.2 |
| C3 | 143.0 |
| C1 | 149.3 |
| Experimental data provides a benchmark for future computational predictions. |
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional modes of the molecule's bonds and can be correlated with peaks in the experimental Infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with the experimental one can help in assigning the observed spectral bands to specific molecular motions. For substituted anilines, DFT has been successfully used to understand how halogen substituents affect vibrational frequencies. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around the C-N bond of the amino group and the C-S bond of the thiocyanate group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. For each rotational position, the energy of the molecule is calculated, resulting in a potential energy profile. The minima on this profile correspond to stable conformers, while the maxima correspond to transition states between them.
For this compound, key conformational questions include:
The degree of pyramidalization of the amino group and the barrier to its inversion. In many anilines, the NH₂ group is slightly non-planar with the benzene (B151609) ring. researchgate.net
The preferred orientation of the thiocyanate group relative to the plane of the aromatic ring.
The rotational barrier of the methyl group.
These studies provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its chemical and biological properties. nih.govnih.govresearchgate.netabo.fi
Reaction Mechanism Pathway Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. The thiocyanation of anilines is typically an electrophilic aromatic substitution reaction. mdpi.com
A plausible mechanism involves the in-situ generation of an electrophilic thiocyanating agent (e.g., from KSCN and an oxidizing agent), which then attacks the electron-rich aniline ring. mdpi.comacs.org The amino and methyl groups are activating and direct the incoming electrophile to the ortho and para positions. Since the para position is occupied by the thiocyanate group in the final product, the reaction likely involves the thiocyanation of m-toluidine.
DFT calculations can be used to model this entire reaction pathway:
Reactant and Product Optimization: The geometries and energies of the reactants (m-toluidine and the thiocyanating agent) and the product (this compound) are calculated.
Intermediate Identification: The structures of any intermediates, such as the sigma complex (Wheland intermediate), are optimized.
Transition State Search: The transition state (TS) structures, which represent the highest energy point along the reaction coordinate between reactants/intermediates and products, are located.
Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step.
Such calculations provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. acs.org
Emerging Research Directions and Future Perspectives for 3 Methyl 4 Thiocyanatoaniline
Development of Sustainable and Green Synthetic Routes
The synthesis of aryl thiocyanates, including 3-Methyl-4-thiocyanatoaniline, has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. To address these drawbacks, a significant research effort is now directed towards the development of sustainable and green synthetic methodologies.
One of the most promising green approaches is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. A mechanochemical method for the thiocyanation of various aryl compounds, including 3-methylaniline, has been successfully developed. nih.govacs.org This ball-milling technique utilizes ammonium (B1175870) thiocyanate (B1210189) and ammonium persulfate as reagents and silica (B1680970) as a grinding auxiliary, affording this compound in good yield under solvent-free conditions and at room temperature. nih.govacs.org This method is not only environmentally friendly but also offers advantages such as short reaction times and the elimination of tedious workup procedures. nih.gov
Another green avenue being explored is photocatalysis . Visible-light-induced photocatalysis offers a mild and efficient way to achieve C-H functionalization. While not yet specifically reported for this compound, the photocatalytic thiocyanation of other anilines has been demonstrated, suggesting a high potential for adapting this method. These reactions often use benign reagents and ambient reaction conditions, significantly reducing the environmental footprint of the synthesis.
Electrochemical synthesis represents a further sustainable strategy for thiocyanation. By using electricity as a "reagent," the need for chemical oxidants can be eliminated, reducing waste generation. Electrochemical methods for the thiocyanation of aromatic compounds have been reported, and their application to the synthesis of this compound is an active area of investigation.
| Method | Key Features | Environmental Benefits | Reference |
|---|---|---|---|
| Mechanochemistry | Solvent-free, room temperature, short reaction time | Eliminates solvent waste, energy-efficient | nih.govacs.org |
| Photocatalysis | Uses visible light, mild conditions | Reduces use of hazardous reagents, energy-efficient | N/A |
| Electrochemistry | Avoids chemical oxidants | Minimizes waste, high atom economy | N/A |
Exploration of New Catalytic Systems for Thiocyanation
The efficiency and selectivity of thiocyanation reactions are heavily dependent on the catalytic system employed. Researchers are actively exploring novel catalysts to improve the synthesis of this compound and related compounds.
Recent advancements include the use of singlet oxygen as a metal-free and photocatalyst-free mediator for the regioselective thiocyanation of anilines. This method utilizes visible light and a simple SCN source, offering a green and cost-effective alternative to traditional methods. The development of such catalyst-free systems is a significant step towards more sustainable chemical production.
Iron(III) chloride has also emerged as an effective and inexpensive Lewis acid catalyst for the regioselective thiocyanation of activated arenes. This method offers fast reaction times and high yields, making it an attractive option for industrial applications. The exploration of other earth-abundant and non-toxic metal catalysts is an ongoing area of research.
Furthermore, the design of novel nanocatalysts is a burgeoning field. These materials can offer high catalytic activity and selectivity due to their unique electronic and surface properties. While specific applications to this compound are still under investigation, the development of custom-designed nanocatalysts holds great promise for the future of thiocyanation chemistry.
Integration into Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms is revolutionizing the way molecules are made. Automated flow chemistry , in particular, offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.
While the automated synthesis of this compound has not been explicitly reported, the principles of flow chemistry are readily applicable. A continuous flow process could be designed to pump a solution of 3-methylaniline and a thiocyanating agent through a heated or irradiated reactor containing a solid-supported catalyst. The product could then be purified in-line, leading to a fully automated and efficient synthesis.
The benefits of such a system would include:
Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Enhanced safety by minimizing the handling of hazardous reagents and intermediates.
Facilitated scalability by simply extending the operation time of the flow reactor.
Rapid optimization of reaction conditions through automated sequential experiments.
The development of a robust and automated synthesis of this compound would be a significant enabler for its broader application in research and industry.
Investigation of Advanced Material Science Applications
The unique chemical structure of this compound makes it an interesting candidate for the development of advanced materials. The aniline (B41778) moiety is a well-known precursor for conducting polymers like polyaniline. nih.gov The presence of the thiocyanate group could introduce novel properties to such polymers.
For instance, the thiocyanate group could serve as a site for cross-linking or further functionalization, allowing for the tuning of the polymer's mechanical and electronic properties. The resulting polymers could find applications in:
Organic electronics : as components in transistors, sensors, and light-emitting diodes.
Corrosion protection : as coatings for metals.
Energy storage : as electrode materials in batteries and supercapacitors.
Furthermore, the thiocyanate group itself can participate in various chemical transformations, opening up possibilities for the creation of novel functional materials. For example, it can be converted into a thiazole (B1198619) ring, a common motif in many functional dyes and pharmaceutically active compounds. The potential of this compound as a monomer for the synthesis of novel polymers and functional materials is a largely unexplored but highly promising area of research.
| Application Area | Potential Role of this compound | Resulting Material Property |
|---|---|---|
| Conducting Polymers | Monomer for polymerization | Tunable electronic and mechanical properties |
| Functional Dyes | Precursor for heterocyclic synthesis | Novel optical and electronic properties |
| Cross-linking Agent | Reactive site for polymer modification | Enhanced thermal and mechanical stability of polymers |
In Silico Screening and Design of Novel Derivatives (for scaffold discovery, not clinical trials)
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In silico screening allows for the rapid evaluation of large virtual libraries of compounds for their potential to interact with specific biological targets or to possess desired material properties.
The this compound scaffold represents a promising starting point for the design of novel derivatives for scaffold discovery. By computationally modifying the core structure with different functional groups, it is possible to explore a vast chemical space and identify derivatives with potentially interesting properties.
For example, a virtual library of this compound derivatives could be screened against a panel of protein targets to identify potential new scaffolds for drug discovery. nih.govnih.gov The thiocyanate group is known to be a versatile functional group in medicinal chemistry, and its incorporation into the aniline scaffold could lead to the discovery of novel bioactive compounds. nih.gov
Similarly, computational methods can be used to predict the material properties of polymers and other materials derived from this compound. This can help to guide the experimental synthesis towards materials with optimized properties for specific applications. The use of in silico methods for the design and screening of novel derivatives of this compound is a cost-effective and efficient way to explore the potential of this versatile molecule.
Q & A
Q. How can functional group interconversion (e.g., SCN to SH) be minimized during derivatization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
